molecular formula C10H10N4OS B1439667 5-(aminomethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide CAS No. 1217862-67-3

5-(aminomethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide

Cat. No.: B1439667
CAS No.: 1217862-67-3
M. Wt: 234.28 g/mol
InChI Key: SJKJCOIGLQAIJR-UHFFFAOYSA-N
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Description

5-(aminomethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide: is a heterocyclic compound that contains a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of an aminomethyl group and a phenyl ring attached to the thiadiazole core enhances its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(aminomethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of thiosemicarbazide with aromatic carboxylic acids under acidic conditions to form the thiadiazole ring. The aminomethyl group can be introduced through subsequent reactions involving formaldehyde and amines.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or other oxidized derivatives.

    Reduction: Reduction reactions can target the thiadiazole ring or the carboxamide group, resulting in the formation of reduced thiadiazole derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups onto the phenyl or thiadiazole rings.

Scientific Research Applications

Biology: In biological research, 5-(aminomethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide is studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies.

Medicine: The compound has shown promise in medicinal chemistry for its potential therapeutic effects. It is investigated for its antimicrobial, antifungal, and anticancer properties.

Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(aminomethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the thiadiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

  • 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridine
  • 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Comparison: Compared to these similar compounds, 5-(aminomethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. The thiadiazole ring is known for its stability and ability to participate in various chemical reactions, making it a versatile scaffold in medicinal chemistry.

Properties

IUPAC Name

5-(aminomethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4OS/c11-6-8-13-14-10(16-8)9(15)12-7-4-2-1-3-5-7/h1-5H,6,11H2,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKJCOIGLQAIJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NN=C(S2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301199837
Record name 5-(Aminomethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301199837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217862-67-3
Record name 5-(Aminomethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217862-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Aminomethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301199837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(aminomethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide
Reactant of Route 2
5-(aminomethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide
Reactant of Route 3
5-(aminomethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide
Reactant of Route 4
5-(aminomethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide
Reactant of Route 5
5-(aminomethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide
Reactant of Route 6
5-(aminomethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide

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